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Compound of Interest

Compound Name: Cinnamyl propionate

CAS No.: 103-56-0

Cat. No.: B085909 Get Quote

Executive Summary & Chemical Identity
Cinnamyl propionate (3-phenyl-2-propenyl propionate) is a vital ester in the fragrance and

flavor industries, prized for its sweet, balsamic, and spicy profile. Beyond organoleptics, it

serves as a model substrate in biocatalytic transesterification studies.

This guide provides a rigorous spectroscopic characterization of Cinnamyl propionate,

focusing on Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).[1] It is

designed for researchers requiring definitive structural verification and purity assessment.

IUPAC Name: (2E)-3-phenylprop-2-en-1-yl propanoate

CAS Number: 103-56-0

Molecular Formula: C₁₂H₁₄O₂

Molecular Weight: 190.24 g/mol

Strategic Analysis: The Spectroscopic Approach
Structural validation of Cinnamyl propionate requires a dual-modality approach. IR

spectroscopy provides rapid confirmation of functional groups (ester, conjugated alkene), while

NMR offers atomic-level connectivity and stereochemical definition (specifically the E-geometry

of the double bond).
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Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the identity of Cinnamyl
propionate using the data provided in this guide.
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Caption: Logical workflow for the spectroscopic verification of Cinnamyl propionate.

Infrared Spectroscopy (IR) Analysis
IR spectroscopy is the first line of defense in quality control. For Cinnamyl propionate, the

spectrum is dominated by the ester functionality and the conjugated system.

Mechanistic Insight
The conjugation of the alkene with the phenyl ring lowers the vibrational frequency of the C=C

bond compared to isolated alkenes. However, the ester carbonyl (C=O) remains relatively

isolated from this conjugation, appearing in the typical ester range.

Key IR Absorptions (Neat/Liquid Film)
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Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Structural Insight

1733 - 1740 Strong C=O Stretch

Characteristic of

saturated aliphatic

esters (Propionate

moiety).

1630 - 1680 Medium/Weak C=C Stretch

Conjugated alkene.

Lower frequency due

to resonance with the

phenyl ring.

1150 - 1250 Strong C-O-C Stretch

"Ester rule" bands;

asymmetric stretching

of the C-O-C linkage.

3020 - 3060 Weak sp² C-H Stretch
Aromatic and vinylic

protons.

2940 - 2980 Medium sp³ C-H Stretch

Aliphatic protons of

the propionate ethyl

group.

1081 Medium C-H Bend

Specific fingerprint

band often cited for

cinnamyl esters.

690 - 750 Strong C-H Out-of-Plane

Monosubstituted

benzene ring (5

adjacent H).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive proof of structure. The data below corresponds to a solution in

Deuterated Chloroform (CDCl₃) at 400 MHz.

Proton NMR (¹H NMR)
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The ¹H NMR spectrum reveals three distinct domains: the aliphatic propionate chain, the

allylic/vinylic bridge, and the aromatic anchor.

Critical Stereochemical Marker: The coupling constant (J) between the vinylic protons is

approximately 16.0 Hz. This large value confirms the (E)-configuration (trans) of the double

bond. A (Z)-isomer would typically exhibit a J value of 10–12 Hz.

¹H NMR Data Table (400 MHz, CDCl₃)
Chemical Shift
(δ ppm)

Multiplicity Integration
Coupling
Constant (J
Hz)

Assignment

1.15 Triplet (t) 3H J = 7.6 Hz
H-12: Methyl of

propionate

2.36 Quartet (q) 2H J = 7.6 Hz
H-11: Methylene

of propionate

4.73 Doublet (d) 2H J = 6.4 Hz

H-9: Allylic

methylene (O-

CH₂-)

6.28
Doublet of

Triplets (dt)
1H J = 16.0, 6.4 Hz

H-8: Vinylic

proton (adjacent

to CH₂)

6.62 Doublet (d) 1H J = 16.0 Hz

H-7: Vinylic

proton (adjacent

to Phenyl)

7.25 - 7.40 Multiplet (m) 5H -
H-2 to H-6:

Aromatic protons

Carbon NMR (¹³C NMR)
The ¹³C spectrum confirms the carbon skeleton.[2][3] The carbonyl carbon is the most

deshielded, followed by the sp² hybridized carbons of the alkene and aromatic ring.

¹³C NMR Data Table (100 MHz, CDCl₃)
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Chemical Shift (δ ppm) Carbon Type Assignment

174.4 Quaternary (C=O) C-10: Carbonyl carbon

136.2 Quaternary (Ar-C) C-1: Aromatic ipso-carbon

134.1 Methine (=CH)
C-7: Vinylic carbon (beta to

ester)

128.6 Methine (Ar-CH)
C-3, C-5: Meta- aromatic

carbons

128.0 Methine (Ar-CH) C-4: Para- aromatic carbon

126.6 Methine (Ar-CH)
C-2, C-6: Ortho- aromatic

carbons

123.2 Methine (=CH)
C-8: Vinylic carbon (alpha to

CH₂)

65.0 Methylene (CH₂)
C-9: Allylic carbon attached to

Oxygen

27.6 Methylene (CH₂) C-11: Propionate methylene

9.1 Methyl (CH₃) C-12: Propionate methyl

Signal Connectivity Diagram
The following graph illustrates the coupling network observed in the ¹H NMR spectrum,

visualizing how the protons "talk" to each other.
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Caption: ¹H NMR Coupling Network. Thick line indicates the critical trans-alkene coupling.

Experimental Protocol
To reproduce the data above, follow this standard operating procedure (SOP).

Sample Preparation
Solvent: Use Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as an internal

reference.

Concentration: Dissolve 10–15 mg of Cinnamyl propionate in 0.6 mL of CDCl₃. Ensure the

solution is clear and free of suspended solids.

Tube: Transfer to a high-quality 5 mm NMR tube.

Acquisition Parameters (Standard 400 MHz)
Temperature: 298 K (25°C).
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Pulse Sequence: Standard 1D proton (zg30).

Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for quantitative integration of protons

with T1 < 1s).

Number of Scans (NS): 16 (sufficient for high SNR).

Spectral Width: 0 – 12 ppm.

Data Processing[6]
Phasing: Apply automatic phasing followed by manual correction if necessary to ensure flat

baseline.

Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

Integration: Normalize the propionate methyl triplet (1.15 ppm) to 3.00. Check if the aromatic

region integrates to 5.00.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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